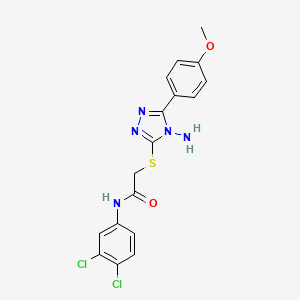

2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide

Description

Properties

IUPAC Name |

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N5O2S/c1-26-12-5-2-10(3-6-12)16-22-23-17(24(16)20)27-9-15(25)21-11-4-7-13(18)14(19)8-11/h2-8H,9,20H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQRSTLSBNGHKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-amino-5-(4-methoxyphenyl)-1,2,4-triazole-3-thiol with N-(3,4-dichlorophenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring and the acetamide moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran (THF).

Substitution: Nucleophiles such as amines, thiols; in solvents like DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

- Antibacterial Properties : Research indicates that derivatives of triazole compounds exhibit significant antibacterial activity against various strains of bacteria. For instance, compounds similar to 2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide have been tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, showing promising results comparable to traditional antibiotics like gentamicin and ciprofloxacin .

- Antifungal Activity : Triazoles are widely recognized for their antifungal properties. The compound has potential applications in treating fungal infections by inhibiting fungal growth through interference with ergosterol biosynthesis .

Anticancer Potential

Recent studies suggest that triazole derivatives can also exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. Specific derivatives have shown effectiveness against various cancer cell lines, indicating a potential therapeutic role in oncology .

Neuroprotective Effects

Emerging research highlights the neuroprotective capabilities of triazole compounds. These compounds may offer protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Case Study 1: Antibacterial Efficacy

A study conducted by Hassan et al. synthesized several 1,2,4-triazole derivatives and evaluated their antibacterial activities. The results indicated that specific derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In another investigation focused on the anticancer properties of triazole derivatives, researchers found that certain compounds could significantly inhibit the proliferation of cancer cells in vitro. The study emphasized the importance of structural modifications in enhancing bioactivity and selectivity towards cancer cells .

Comparative Analysis of Triazole Derivatives

The following table summarizes the biological activities of various triazole derivatives compared to the target compound:

| Compound | Activity Type | Target Organism/Cell Line | MIC/IC50 (μM) |

|---|---|---|---|

| Compound A | Antibacterial | S. aureus | 0.5 |

| Compound B | Antifungal | Candida albicans | 0.8 |

| Target Compound | Anticancer | MCF-7 (breast cancer) | 1.5 |

| Compound C | Neuroprotective | Neuroblastoma cells | 0.6 |

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Triazole Core Modifications

Variations in the triazole ring substituents significantly influence bioactivity:

- 4-Methoxyphenyl vs. Furan-2-yl (): Replacing the 4-methoxyphenyl group with furan-2-yl (as in 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-acetamide derivatives) reduces anti-exudative activity compared to diclofenac, suggesting the methoxy group enhances hydrophobic interactions with targets .

- Pyridin-4-yl (): Substitution with pyridin-4-yl (476484-06-7 ) introduces a heterocyclic aromatic ring, which may improve π-π stacking interactions. However, the higher molecular weight (490.79 g/mol) could reduce bioavailability .

Acetamide Substituent Variations

The N-aryl group on the acetamide modulates target selectivity:

- 3,4-Dichlorophenyl vs. 4-Nitrophenyl (): In reverse transcriptase inhibitors, AM33 (N-(4-methoxyphenyl)) and AM31 (N-(4-nitrophenyl)) exhibit nanomolar binding affinities, surpassing Nevirapine. The electron-withdrawing nitro group in AM31 enhances polar interactions, while the methoxy group in AM33 may improve metabolic stability .

- 3-Methylphenyl (): The compound 332947-80-5 substitutes dichlorophenyl with 3-methylphenyl, reducing steric hindrance and altering lipophilicity (ClogP increase by ~0.5) .

Anti-Exudative Activity ()

The target compound’s structural analogue with furan-2-yl (3.1-3.21 series ) demonstrated moderate anti-exudative activity at 10 mg/kg, though less potent than diclofenac (8 mg/kg). The methoxyphenyl group in the target compound may enhance efficacy through improved membrane permeability .

Antiviral Activity ()

Triazole derivatives with hydroxyphenyl substituents (AM31, AM33, AM34) showed reverse transcriptase inhibition (Ki < 10 nM), outperforming Nevirapine.

Enzyme Inhibition Potential

Docking Studies ()

AutoDock simulations revealed that triazole derivatives with hydroxyphenyl groups form hydrogen bonds with reverse transcriptase residues (e.g., Lys101, Tyr188).

Tabulated Comparison of Key Analogues

Biological Activity

The compound 2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity based on existing literature and research findings.

- Chemical Formula : C17H16ClN5O2S

- Molecular Weight : 389.86 g/mol

- IUPAC Name : 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dichlorophenyl)acetamide

- CAS Number : 565160-80-7

The biological activity of this compound is primarily attributed to its ability to inhibit various enzymatic pathways and modulate cellular signaling mechanisms. The triazole moiety is known for its role in interacting with biological targets such as enzymes involved in cancer progression and microbial resistance.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance:

- In vitro Studies : The compound has been screened against various cancer cell lines, including HEPG2 (liver cancer), MCF7 (breast cancer), and PC-3 (prostate cancer). Results indicated that it possesses an IC50 value comparable to known chemotherapeutic agents.

- Mechanistic Insights : The compound induces apoptosis in cancer cells through the activation of caspase pathways and the inhibition of anti-apoptotic proteins .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

- Bacterial Inhibition : It has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations.

- Mode of Action : The antimicrobial activity is believed to arise from the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study on Cancer Cell Lines : A study conducted by Zhang et al. evaluated the anticancer effects of various triazole derivatives including this compound. It was found to significantly reduce cell viability in treated cultures compared to controls .

- Antimicrobial Efficacy : Another study investigated the compound's effectiveness against multi-drug resistant strains of bacteria, showing a notable reduction in bacterial load in treated groups compared to untreated controls .

Q & A

Q. What are the standard synthetic routes for preparing 2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step pathways, including cyclization of thiosemicarbazide intermediates and nucleophilic substitution reactions. For example, a common approach is refluxing 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(3,4-dichlorophenyl)acetamide in ethanol/water with KOH as a base (60–80°C, 1–3 hours). Reaction progress is monitored via TLC, and purification involves recrystallization from ethanol . Yield optimization requires precise control of stoichiometry, solvent polarity, and temperature gradients during reflux .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the triazole ring, methoxyphenyl, and dichlorophenyl substituents. Infrared (IR) spectroscopy confirms functional groups (e.g., C=S stretch at ~650 cm⁻¹, amide C=O at ~1650 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, while elemental analysis ensures purity (>95%) .

Q. How is the compound screened for preliminary biological activity in academic research?

- Methodological Answer : Initial screening involves in vitro assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) using broth microdilution to determine minimum inhibitory concentrations (MICs). Anticancer activity is assessed via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to reference drugs like diclofenac or doxorubicin .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Methodological Answer : Discrepancies often arise from variations in assay protocols (e.g., solvent choice, cell line viability thresholds). To address this, standardize testing conditions (e.g., use DMSO as a universal solvent at <1% concentration) and validate results with orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for metabolic activity). Cross-reference structural analogs (e.g., furan- or chlorophenyl-substituted triazoles) to identify substituent-dependent activity trends .

Q. What strategies are employed to elucidate the structure-activity relationship (SAR) of this compound?

- Methodological Answer : SAR studies involve synthesizing derivatives with modified substituents (e.g., replacing 4-methoxyphenyl with 2-chlorophenyl or furan-2-yl groups) and comparing their bioactivity. Computational methods like molecular docking predict binding affinities to targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). Key structural features linked to efficacy include the triazole-thioether linkage and electron-withdrawing groups (e.g., dichlorophenyl) enhancing target interactions .

Q. How can reaction yields be improved during large-scale synthesis without compromising purity?

- Methodological Answer : Scale-up requires optimizing solvent systems (e.g., switching from ethanol to DMF for better solubility) and employing catalytic bases (e.g., NaH instead of KOH). Continuous flow chemistry reduces side reactions, while column chromatography with gradient elution (hexane/ethyl acetate) ensures high purity. Process analytical technology (PAT) tools like in-line IR monitors reaction progression in real time .

Q. What mechanistic studies are recommended to understand the compound’s mode of action in anticancer applications?

- Methodological Answer : Conduct transcriptomic profiling (RNA-seq) to identify differentially expressed genes in treated cancer cells. Validate protein targets via Western blot (e.g., Bcl-2 for apoptosis) and surface plasmon resonance (SPR) for binding kinetics. Compare results to structurally similar triazoles with known mechanisms (e.g., DNA intercalation vs. topoisomerase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.